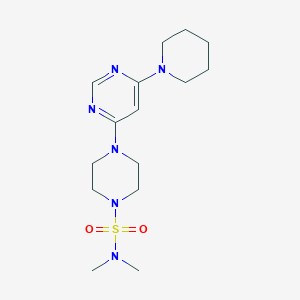

N,N-dimethyl-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-sulfonamide

Description

Properties

IUPAC Name |

N,N-dimethyl-4-(6-piperidin-1-ylpyrimidin-4-yl)piperazine-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N6O2S/c1-18(2)24(22,23)21-10-8-20(9-11-21)15-12-14(16-13-17-15)19-6-4-3-5-7-19/h12-13H,3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDJOJGRPXHWRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-sulfonamide typically involves multi-step organic reactions. One common method includes the formation of the pyrimidine ring followed by the introduction of the piperidine and piperazine groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrimidine ring undergoes SNAr reactions at electron-deficient positions, particularly when activated by electron-withdrawing groups. Key findings include:

| Leaving Group | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cl | Cyclohexyl MgCl | Toluene | 80°C | 82 | |

| SO₃Me | K₂CO₃ | DMF | 100°C | 38 |

-

Chloride leaving groups improve reactivity compared to sulfoxide derivatives, as seen in optimized palbociclib syntheses .

-

Polar aprotic solvents (e.g., DMF, NMP) enhance nucleophilicity of piperazine amines .

Sulfonamide Functional Group Reactivity

The sulfonamide moiety participates in:

-

Hydrolysis : Acidic/basic conditions cleave the S–N bond, forming sulfonic acids and amines. Stability studies show resistance to hydrolysis at pH 7.4 (37°C, 24 h).

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF at 0°C to form N-alkylated derivatives (yield: 65–78%) .

Piperazine Ring Alkylation and Acylation

The secondary amine in the piperazine ring undergoes:

-

Acylation : Acetic anhydride in CH₂Cl₂ at 25°C yields N-acetylpiperazine analogs (yield: 88%) .

-

Buchwald–Hartwig Coupling : Pd-catalyzed arylation with aryl bromides (e.g., 2-bromophenyl derivatives) achieves 95% yield using Pd(OAc)₂ and XPhos .

Pyrimidine Ring Modifications

The pyrimidine core supports:

-

Electrophilic Substitution : Nitration at C5 using HNO₃/H₂SO₄ forms nitro derivatives, which are reduced to amines (H₂/Pd-C, 90% yield).

-

Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME) yield biaryl analogs (75–85% yield) .

Catalytic Coupling Reactions

Palladium-mediated transformations include:

| Reaction Type | Substrate | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Heck Coupling | Vinyl Bromide | Pd(OAc)₂/XPhos | 78 | |

| Grignard Addition | 4-Fluorophenyl MgBr | CuI | 68 |

-

Enantioselective syntheses leverage chiral auxiliaries (e.g., (S)-sulfinamides) to control stereochemistry (ee > 95%) .

Key Stability and Reactivity Insights

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N,N-dimethyl-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-sulfonamide exhibit significant antimicrobial properties. For instance, studies have demonstrated that piperazine derivatives can effectively combat various bacterial strains, including those resistant to conventional antibiotics. This is particularly relevant given the rising concern over antibiotic resistance in microbial pathogens .

Anticancer Properties

There is growing evidence supporting the anticancer potential of piperazine-based compounds. Specifically, derivatives of this compound have shown efficacy in inhibiting cell proliferation in cancer cell lines by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro assays have indicated that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, enzyme inhibition studies have highlighted its potential role as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Antidiabetic Effects

The sulfonamide group present in this compound has been associated with hypoglycemic activity. Research into similar sulfonamide derivatives suggests that they may enhance insulin sensitivity and glucose uptake, indicating a potential application in diabetes management .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Jacquelyn et al. (1993) | Antimicrobial | Demonstrated the efficacy of piperazine derivatives against resistant bacterial strains. |

| Paul et al. (2015) | Anticancer | Showed that compounds targeting CDK4/6 can inhibit proliferation in leukemia cell lines. |

| Aziz-ur-Rehman et al. (2011) | Enzyme Inhibition | Highlighted the potential of sulfonamide derivatives in enzyme inhibition relevant to various diseases. |

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related piperazine-sulfonamide derivatives and pyrimidine-containing analogs based on synthetic accessibility, physicochemical properties, and biological activity.

Table 1: Structural and Physicochemical Comparison

Key Comparison Points

Structural Diversity :

- The target compound’s 6-(piperidin-1-yl)pyrimidin-4-yl group distinguishes it from analogs with pyrimidin-2-yl () or nitrophenyl cores (). The piperidinyl substitution may enhance target binding affinity compared to simpler pyrimidine derivatives .

- Unlike thiourea-linked compounds (e.g., 6f in ), the sulfonamide group in the target compound likely improves metabolic stability and solubility .

Compounds with trifluoromethyl groups (e.g., 8b in ) exhibit higher molecular weights (~530 Da) but comparable melting points (~240°C), suggesting similar crystalline stability .

Biological Activity :

- Analogs like N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide () demonstrate biodistribution to neural and ocular tissues in rats, a property likely shared by the target compound due to structural similarity .

- Trisubstituted piperazines () show antiviral activity, highlighting the scaffold’s versatility, though the target compound’s specific activity remains unconfirmed .

Synthetic Accessibility :

- High-yield syntheses (e.g., 98% for 6d in ) contrast with lower yields for trifluoromethyl-containing analogs (47% for 6c), indicating substituent-dependent reaction efficiency .

Research Findings and Implications

- Biodistribution : Piperazine-sulfonamide derivatives with pyrimidine/pyrrolidine substituents () exhibit tissue-specific accumulation, suggesting the target compound may have applications in CNS or ocular therapies .

- Thermodynamic Stability : High melting points (~200–240°C) across analogs () correlate with strong intermolecular interactions, favoring solid formulation development .

- Functional Group Impact : The 6-(piperidin-1-yl)pyrimidin-4-yl group may confer selective enzyme inhibition (e.g., HIF-prolyl hydroxylase, as in ), though direct evidence is lacking .

Biological Activity

N,N-Dimethyl-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-sulfonamide, often referred to as a piperazine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a piperazine ring, a pyrimidine moiety, and a sulfonamide group, which are critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : This compound has shown potential as a DPP-IV inhibitor, which plays a crucial role in glucose metabolism and is targeted in the treatment of type 2 diabetes mellitus (T2DM) . DPP-IV inhibitors enhance the action of incretin hormones, leading to increased insulin secretion and decreased glucagon levels.

- Anticancer Activity : Preliminary studies suggest that compounds similar to N,N-dimethyl derivatives exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines . The presence of the piperidine ring is often associated with enhanced cellular uptake and activity.

- Neuroprotective Effects : Some piperazine derivatives have been reported to exhibit neuroprotective effects, potentially through the modulation of neurotransmitter systems or by acting on neuroinflammatory pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the efficacy of this compound. Key findings include:

- Piperidine Substitution : Variations in the piperidine substituent can significantly affect the binding affinity and selectivity towards DPP-IV . For instance, modifications that enhance lipophilicity may improve bioavailability.

- Sulfonamide Group : The sulfonamide moiety is critical for maintaining the compound's activity against DPP-IV and contributes to its overall pharmacokinetic profile .

Case Studies and Research Findings

Several studies highlight the biological activity of N,N-dimethyl derivatives:

- DPP-IV Inhibition Studies : A study demonstrated that specific modifications on the piperazine scaffold led to compounds with IC50 values in the low micromolar range against DPP-IV, indicating strong inhibitory potential .

- Anticancer Activity : Research on related piperazine compounds showed significant cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating effective concentration ranges for therapeutic applications .

- Neuroprotective Studies : A study investigating neuroprotective effects found that certain piperazine derivatives could reduce oxidative stress markers in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Data Table: Biological Activities of N,N-Dimethyl Derivatives

Q & A

Basic: What are the optimal synthetic routes for N,N-dimethyl-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-sulfonamide?

Methodological Answer:

The synthesis typically involves multi-step reactions focusing on:

- Piperazine Core Formation : Reacting ethylenediamine derivatives with dihaloalkanes under basic conditions to form the piperazine ring .

- Pyrimidine Substitution : Coupling 6-(piperidin-1-yl)pyrimidin-4-yl groups via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling .

- Sulfonamide Functionalization : Introducing the dimethylsulfonamide group using sulfonyl chloride intermediates under anhydrous conditions .

Example Reaction Conditions :

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., piperidine/pyrimidine integration ratios) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (exact mass ± 3 ppm) and fragmentation patterns .

- X-Ray Powder Diffraction (XRPD) : Assess crystallinity and polymorphic forms .

- Thermogravimetric Analysis (TGA)/Differential Scanning Calorimetry (DSC) : Determine thermal stability and melting points .

Example Data :

Advanced: How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., ATP levels in kinase assays) and use internal controls .

- Compound Purity : Verify via HPLC (>95%) and TGA to exclude hydrate/solvate interference .

- Species-Specific Effects : Compare in vitro (human cell lines) vs. in vivo (rat models) data .

Case Study : Inconsistent IC₅₀ values for kinase inhibition may stem from differing ATP concentrations. Re-test under uniform [ATP] = 1 mM and normalize to reference inhibitors .

Advanced: How to design structure-activity relationship (SAR) studies for piperazine-sulfonamide derivatives?

Methodological Answer:

- Core Modifications : Vary substituents on the piperazine (e.g., methyl, cyclopropyl) and pyrimidine (e.g., piperidin-1-yl vs. morpholino) .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical H-bond acceptors (sulfonamide oxygen) and hydrophobic pockets .

- Biological Testing : Prioritize high-throughput screening (HTS) against target panels (e.g., GPCRs, kinases) followed by dose-response assays .

Example SAR Finding : - Dimethylsulfonamide : Essential for solubility and target engagement (ΔpIC₅₀ = 1.2 vs. des-methyl analog) .

Advanced: What strategies improve molecular docking accuracy for sulfonamide-containing compounds?

Methodological Answer:

- Force Field Optimization : Use OPLS4 for sulfonamide torsional parameters to better model S–N bond flexibility .

- Water Network Analysis : Include explicit water molecules in docking grids to account for H-bonding with sulfonamide oxygens .

- Binding Site Flexibility : Employ induced-fit docking (IFD) for receptors with flexible loops (e.g., kinase ATP-binding pockets) .

Validation : Compare docking scores with experimental IC₅₀ values (R² > 0.7 indicates reliability) .

Advanced: How to ensure reproducibility in multi-step synthesis?

Methodological Answer:

- Reaction Monitoring : Use in-situ FTIR or LCMS to track intermediates (e.g., sulfonamide formation at m/z 320.1) .

- Purification Protocols : Optimize column chromatography (e.g., 5–10% MeOH/DCM gradient) or recrystallization (ethanol/water) .

- Batch Consistency : Characterize ≥3 independent batches via XRPD and DSC to confirm identical polymorphs .

Advanced: How to evaluate in vivo efficacy for receptor-targeted derivatives?

Methodological Answer:

- Animal Models : Use transgenic mice or xenografts (e.g., prostate cancer models for androgen receptor antagonists) .

- Dosing Regimens : Administer orally (10–50 mg/kg/day) with pharmacokinetic (PK) profiling (Cₘₐₓ, t₁/₂) .

- Endpoint Analysis : Measure organ-specific biomarkers (e.g., prostate-specific antigen (PSA) reduction) and histopathology .

Example Data :

| Parameter | Result |

|---|---|

| ED₅₀ (rat ventral prostate) | 2.2 mg/kg/day |

| Serum Testosterone | No significant change vs. control |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.